molecular formula C54H84Br2F2N2S3 B12322994 4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole CAS No. 1504626-07-6

4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole

Cat. No.: B12322994
CAS No.: 1504626-07-6
M. Wt: 1055.3 g/mol
InChI Key: JQZMVPSWTHIPKG-UHFFFAOYSA-N
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Description

4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. This compound is characterized by its unique structure, which includes bromine, fluorine, and thiophene groups. It is primarily used in the field of organic electronics and materials science due to its excellent electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole typically involves multiple steps. One common method starts with the bromination of commercially available thiophene derivatives. The brominated thiophene is then coupled with benzo[c][1,2,5]thiadiazole under palladium-catalyzed conditions. The reaction is usually carried out in an anhydrous and oxygen-free environment to prevent any side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various polymeric materials with enhanced electronic properties .

Scientific Research Applications

4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole involves its interaction with electronic and optical systems. The compound’s structure allows it to absorb and emit light in the NIR region, making it suitable for imaging applications. Its electronic properties are attributed to the conjugated system formed by the thiophene and benzo[c][1,2,5]thiadiazole units .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole lies in its specific combination of bromine, fluorine, and thiophene groups, which impart distinct electronic and optical properties. This makes it particularly valuable in advanced materials research and applications .

Properties

CAS No.

1504626-07-6

Molecular Formula

C54H84Br2F2N2S3

Molecular Weight

1055.3 g/mol

IUPAC Name

4,7-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-5,6-difluoro-2,1,3-benzothiadiazole

InChI

InChI=1S/C54H84Br2F2N2S3/c1-5-9-13-17-21-23-27-31-35-41(33-29-25-19-15-11-7-3)37-43-39-45(61-53(43)55)47-49(57)50(58)48(52-51(47)59-63-60-52)46-40-44(54(56)62-46)38-42(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h39-42H,5-38H2,1-4H3

InChI Key

JQZMVPSWTHIPKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CC1=C(SC(=C1)C2=C(C(=C(C3=NSN=C23)C4=CC(=C(S4)Br)CC(CCCCCCCC)CCCCCCCCCC)F)F)Br

Origin of Product

United States

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